

Application Notes and Protocols for GSK-3 Inhibitor IX

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Compound of Interest		
Compound Name:	GSK 3 Inhibitor IX	
Cat. No.:	B1676677	Get Quote

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Abstract

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases such as Alzheimer's disease, type II diabetes, and cancer.[1][2][3] GSK-3 Inhibitor IX, also known as BIO ((2'Z,3'E)-6-Bromoindirubin-3'-oxime), is a potent, selective, and reversible ATP-competitive inhibitor of GSK-3 α and GSK-3 β isoforms.[4][5] These application notes provide detailed experimental protocols for the use of GSK-3 Inhibitor IX in in vitro and cell-based assays to probe GSK-3 signaling and its cellular consequences.

Product Information



Property	Value	Reference
Product Name	GSK-3 Inhibitor IX, BIO, (2'Z,3'E)-6-Bromoindirubin-3'- oxime	[5]
CAS Number	667463-62-9	[5]
Molecular Formula	C16H10BrN3O2	[5]
Molecular Weight	356.17 g/mol	[5]
Appearance	Purple solid	[5]
Solubility	DMSO: 5 mg/mL	[5]
Storage	Store at 2-8°C. Protect from light.	[5]
Mechanism of Action	ATP-competitive inhibitor of GSK-3α/β	[4][5]

Quantitative Data

In Vitro Kinase Inhibition

Kinase Target	IC50	Reference
GSK-3α/β	5 nM	[4]
CDK1/Cyclin B	320 nM	[4]
CDK5/p35	83 nM	[4]
CDK2/Cyclin A	300 nM	[4]
TYK2	30 nM	[4]
JAK1	1.5 μΜ	[4]
JAK2	8.0 μΜ	[4]
JAK3	0.5 μΜ	[4]



Cellular Activity in Prostate Cancer Stem Cells (CD133+/CD44+)

Apoptosis Induction (48h treatment)[6]

Concentration	% Early Apoptotic Cells	% Late Apoptotic Cells	% Total Apoptotic Cells
Control (DMSO)	~2%	~1%	~3%
2.5 μΜ	~5%	~3%	~8%
5.0 μΜ	~10%	~8%	~18%
7.5 μΜ	~15%	~12%	~27%
10.0 μΜ	~20%	~18%	~38%

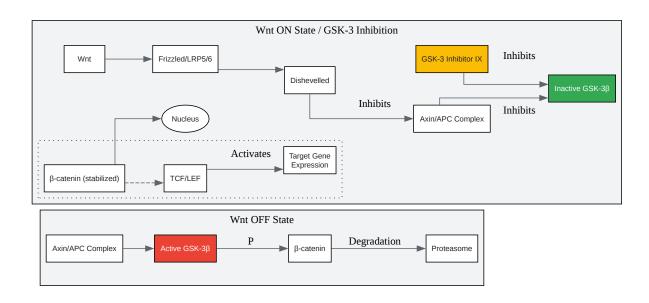
Cell Cycle Arrest (48h treatment)[6]

Concentration	% G0/G1 Phase	% S Phase	% G2/M Phase
Control (DMSO)	~60%	~25%	~15%
2.5 μΜ	~65%	~20%	~15%
5.0 μΜ	~70%	~15%	~15%
7.5 μΜ	~75%	~10%	~15%
10.0 μΜ	~80%	~5%	~15%

Signaling Pathways

GSK-3 is a key regulator in multiple signaling pathways. Its inhibition by GSK-3 Inhibitor IX leads to the modulation of these pathways, most notably the canonical Wnt/ β -catenin pathway.





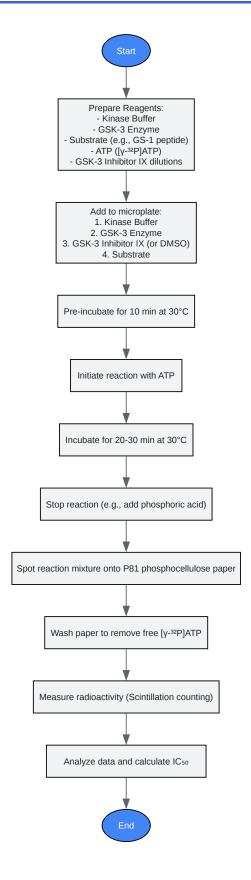
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Caption: Wnt/β-catenin signaling pathway with and without Wnt stimulation or GSK-3 inhibition.

Experimental Protocols Protocol 1: In Vitro GSK-3 Kinase Assay

This protocol is designed to measure the enzymatic activity of GSK-3 and to determine the IC₅₀ of GSK-3 Inhibitor IX.





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Caption: Workflow for an in vitro GSK-3 kinase assay.



Materials:

- Purified active GSK-3α or GSK-3β enzyme
- GSK-3 substrate (e.g., GS-1 peptide)
- GSK-3 Inhibitor IX
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- ATP (with [y-32P]ATP for radiometric detection)
- P81 phosphocellulose paper
- Phosphoric acid solution for washing
- Scintillation counter and fluid

Procedure:

- Prepare serial dilutions of GSK-3 Inhibitor IX in DMSO. The final DMSO concentration in the assay should be ≤1%.
- In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, diluted GSK-3 enzyme, and either GSK-3 Inhibitor IX or DMSO (for control).
- Add the GSK-3 substrate to the reaction mixture.
- Pre-incubate the mixture for 10 minutes at 30°C.
- Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ -32P]ATP). The final ATP concentration is typically near the Km for GSK-3 (e.g., 15 μ M).
- Incubate the reaction for 20-30 minutes at 30°C.
- Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
- Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.



- Wash the P81 paper squares three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [y-32P]ATP.
- Perform a final wash with acetone and allow the paper to dry.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.

Protocol 2: Cell Viability Assay (CCK-8)

This protocol measures the effect of GSK-3 Inhibitor IX on the proliferation and viability of cultured cells.

Materials:

- Cell line of interest (e.g., MV4-11 acute myeloid leukemia cells)[7]
- · Complete cell culture medium
- GSK-3 Inhibitor IX
- Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL in 100 μL of complete medium and incubate overnight.[1]
- Prepare serial dilutions of GSK-3 Inhibitor IX in culture medium.
- Remove the old medium and add 100 μL of medium containing various concentrations of GSK-3 Inhibitor IX or DMSO (vehicle control) to the wells.

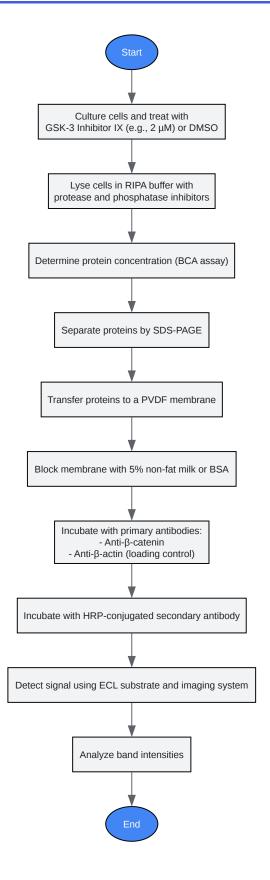


- Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
- Add 10 μL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[1]
- Measure the absorbance at 450 nm using a microplate reader.[1]
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Western Blot for β-catenin Stabilization

This protocol is used to qualitatively and quantitatively assess the accumulation of β -catenin in the cytoplasm, a hallmark of GSK-3 inhibition in the canonical Wnt pathway.[7][8]





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Caption: Workflow for Western blot analysis of β -catenin stabilization.



Materials:

- Cell line of interest
- GSK-3 Inhibitor IX
- RIPA lysis buffer
- Protease and phosphatase inhibitor cocktails
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against β-catenin
- Primary antibody against a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Western blot imaging system

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat cells with the desired concentration of GSK-3 Inhibitor IX (e.g., 2 μM) or DMSO for a specified time (e.g., 6, 12, 24 hours).[7]
- Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.



- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane for 1 hour at room temperature in blocking buffer.
- Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
- Quantify the band intensities to determine the relative increase in β-catenin levels.

Concluding Remarks

GSK-3 Inhibitor IX is a valuable tool for studying the roles of GSK-3 in various biological processes. The protocols provided herein offer a framework for investigating its effects on enzyme activity, cell viability, and key signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of the pleiotropic effects of GSK-3 inhibition is necessary for the accurate interpretation of results.

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